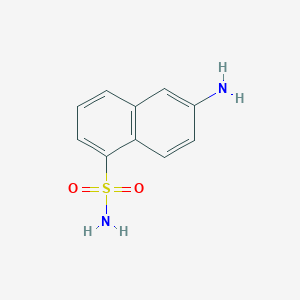

6-aminonaphthalene-1-sulfonamide

Descripción general

Descripción

6-aminonaphthalene-1-sulfonamide is an organic compound belonging to the class of 1-naphthalene sulfonic acids and derivatives. It is characterized by a naphthalene moiety carrying a sulfonic acid group at the 1-position and an amino group at the 6-position. This compound is known for its applications in various scientific research fields, particularly in monitoring enzyme activities due to its fluorescent properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1-naphthylamine with sulfuric acid to form 1-naphthalenesulfonic acid, which is then subjected to nitration and subsequent reduction to yield 6-amino-1-naphthalenesulfonamide .

Industrial Production Methods: In industrial settings, the production of 6-aminonaphthalene-1-sulfonamide may involve large-scale sulfonation and nitration processes, followed by catalytic hydrogenation to achieve the desired amino group placement. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 6-aminonaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The sulfonamide group can be reduced under specific conditions to yield amine derivatives.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted naphthalenesulfonamides and their derivatives, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 6-aminonaphthalene-1-sulfonamide as a ligand for the 5-HT6 receptor, which is implicated in cancer progression and treatment. Compounds derived from this sulfonamide have been evaluated for their antiproliferative effects on various cancer cell lines, including astrocytoma and glioblastoma. For instance, a study reported that certain derivatives exhibited high selectivity and affinity for the 5-HT6 receptor, suggesting their potential as therapeutic agents against central nervous system tumors .

Neuroprotective Effects

The neuroprotective properties of 5-HT6 receptor antagonists derived from this compound have been investigated. These compounds not only enhance cognitive function but also provide protective effects against cytotoxicity induced by chemotherapeutic agents like doxorubicin. Their ability to improve neurotransmitter levels may alleviate cognitive deficits associated with brain tumors .

Analytical Chemistry

Chromatographic Applications

this compound is effectively analyzed using high-performance liquid chromatography (HPLC). A specific method involves utilizing a reverse-phase HPLC column (Newcrom R1) with a mobile phase containing acetonitrile and water. This technique allows for the isolation and characterization of impurities in preparative separations, making it suitable for pharmacokinetic studies .

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 Reverse Phase |

| Mobile Phase | Acetonitrile, Water |

| Application | Isolation of impurities |

| Compatibility | Mass-Spectrometry (MS) |

Biochemical Applications

Protein Interaction Studies

this compound has been utilized in studies examining its interaction with proteins such as tissue-type plasminogen activator (tPA). It acts as a stabilizing agent for tPA, which is crucial in thrombolytic therapy. The binding characteristics of this compound can enhance the efficacy of tPA in clinical applications .

Synthetic Applications

Catalysis in Organic Reactions

The compound has been employed as a promoter in palladium(II)-catalyzed alkylation reactions, facilitating the formation of C–C bonds with good yields. This application underscores its utility in synthetic organic chemistry, particularly in generating β-branched amino acids through sequential reactions .

Case Studies and Research Findings

Several research studies have documented the efficacy and versatility of this compound:

- A study on its use as a selective antagonist for the 5-HT6 receptor demonstrated promising results in inhibiting tumor growth in glioblastoma models, indicating its potential role in cancer therapy .

- Research involving HPLC methods validated the compound's effectiveness in separating and analyzing complex mixtures, showcasing its importance in analytical laboratories .

Mecanismo De Acción

The mechanism of action of 6-aminonaphthalene-1-sulfonamide involves its interaction with specific enzymes, leading to the cleavage of the sulfonamide bond and release of the fluorescent moiety. This fluorescence change is used to monitor enzyme activity. The compound targets serine proteases and other related enzymes, providing insights into their catalytic mechanisms and interactions .

Comparación Con Compuestos Similares

4-Aminobenzenesulfonamide: Another sulfonamide with similar applications but different structural properties.

N-(6-Aminohexyl)-5-Chloro-1-Naphthalenesulfonamide: A derivative with additional functional groups enhancing its specificity and applications.

Uniqueness: 6-aminonaphthalene-1-sulfonamide is unique due to its specific structural configuration, which provides distinct fluorescent properties and makes it highly suitable for enzyme activity assays. Its ability to form stable fluorescent products upon enzymatic cleavage sets it apart from other similar compounds .

Actividad Biológica

6-Aminonaphthalene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antibacterial properties, potential as a sodium channel inhibitor, and other therapeutic applications.

Overview of Sulfonamides

Sulfonamides are a class of compounds known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), which is essential for the production of folate in bacteria, thereby disrupting DNA synthesis and cell division . The structural similarity between sulfonamides and PABA allows them to competitively inhibit the enzyme dihydropteroate synthase, leading to bacteriostatic effects rather than bactericidal ones .

Antibacterial Activity

This compound exhibits significant antibacterial activity against a range of gram-positive and gram-negative bacteria. Its mechanism involves the competitive inhibition of bacterial enzymes involved in folate biosynthesis. In vitro studies have shown that compounds within this class can effectively inhibit the growth of various bacterial strains, making them valuable in treating infections .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

Sodium Channel Inhibition

Recent studies have highlighted the potential of naphthalene sulfonamides, including this compound, as selective inhibitors of voltage-gated sodium channels, particularly NaV1.7. This channel is implicated in pain signaling pathways, making it an attractive target for analgesic drug development. Compounds that exhibit potent inhibition of NaV1.7 can lead to significant reductions in pain responses in preclinical models .

Table 2: Potency Comparison of Naphthalene Sulfonamides on NaV1.7

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.15 |

| Other Naphthalene Sulfonamides | Varies (0.5 - 10) |

Other Biological Activities

Beyond antibacterial and sodium channel inhibition, this compound has shown potential in various therapeutic areas:

- Antiviral Activity : Some studies indicate that sulfonamides can exhibit antiviral properties, particularly against cytomegalovirus and HIV .

- Anticancer Properties : Research has suggested that certain sulfonamide derivatives may possess anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis .

- Anti-inflammatory Effects : The compound may also contribute to anti-inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.

Study on Antibacterial Efficacy

A study published in Medicinal Chemistry focused on synthesizing various sulfonamide derivatives, including this compound. The results demonstrated that modifications to the sulfonamide group could enhance antibacterial potency against resistant strains of bacteria .

Sodium Channel Targeting Study

In another research article, the efficacy of naphthalene sulfonamides as NaV1.7 inhibitors was evaluated using behavioral models in mice. The findings indicated that oral administration led to a significant reduction in pain-related behaviors, supporting the potential use of these compounds as analgesics .

Propiedades

IUPAC Name |

6-aminonaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6H,11H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGDYTKDXRQHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152922 | |

| Record name | 6-Amino-1-naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206-43-5 | |

| Record name | 6-Amino-1-naphthalenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1-naphthalenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-1-naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminonaphthalene-1-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 6-amino-1-naphthalenesulfonamide (ANSN) and what is its primary application in the provided research articles?

A1: 6-amino-1-naphthalenesulfonamide (ANSN) is a fluorescent compound used as a leaving group in the design of synthetic substrates for serine proteases. [, , ] These enzymes, crucial in processes like blood coagulation and fibrinolysis, cleave peptide bonds. When a serine protease cleaves a peptide bond linked to ANSN, the released ANSN exhibits a significant increase in fluorescence, enabling researchers to monitor enzyme activity with high sensitivity.

Q2: Can you provide a specific example of an ANSN-based substrate and its target serine protease?

A3: One example is the substrate ZGGRR-ANSNH(cyclo-C6H11), which displays significant selectivity for activated protein C (APC) compared to other enzymes like thrombin and factor Xa. [] This substrate leverages the structural preferences of APC for specific amino acid sequences and the properties of the cyclohexyl-substituted ANSN leaving group to achieve this high selectivity.

Q3: What advantages do ANSN-based substrates offer over other fluorogenic substrates for studying serine proteases?

A4: ANSN-based substrates offer enhanced sensitivity and specificity compared to substrates utilizing other fluorescent leaving groups like p-nitroaniline or 7-amino-4-methylcoumarin. [] This advantage stems from ANSN's inherently higher quantum fluorescent yield and the flexibility to modify its sulfonamide moiety, allowing researchers to fine-tune the substrate's properties for specific serine proteases. Furthermore, researchers have successfully quantified serine proteases at picomolar and even femtomolar concentrations using ANSN-based substrates, highlighting their exceptional sensitivity. [] This increased sensitivity is crucial for studying these enzymes in complex biological systems where their concentrations might be very low.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.